molecular formula C13H11N3O3 B171417 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one CAS No. 19068-66-7

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one

Cat. No. B171417
CAS RN: 19068-66-7
M. Wt: 257.24 g/mol
InChI Key: ILMDMEXCJKULNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” is a chemical compound with the molecular formula C14H10N2O2 . It has an average mass of 238.241 Da and a monoisotopic mass of 238.074234 Da . This compound is used in the synthesis of potential drug candidates and as a negative control in biochemical assays .


Molecular Structure Analysis

The molecular structure of “6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” consists of a pyrrolopyrimidine core with a benzyl group attached . The dihedral angle between the heterocyclic ring system and the phenyl ring is 45.8° .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one” include a molecular formula of C14H10N2O2, an average mass of 238.241 Da, and a monoisotopic mass of 238.074234 Da .

Scientific Research Applications

Antitumor Applications

Studies have demonstrated the potential of derivatives of 6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one in antitumor applications. Specifically, certain compounds were synthesized and evaluated as antitumor agents, showing potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, with further evaluation indicating the primary intracellular target as DHFR. These compounds also showed inhibitory effects against the growth of several human tumor cell lines, highlighting the potential of the pyrrolo[2,3-d]pyrimidine scaffold for dual DHFR-TS and tumor inhibitory activity (Gangjee et al., 2005).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. For instance, a study described the preparation of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine and its catalytic hydrogenation, which caused a C-benzyl bond cleavage, leading to the formation of other compounds. This study provides insights into the chemical behavior and potential novel routes for synthesizing related pyrrolopyrimidine compounds (Otmar et al., 1998).

Biological Evaluation

Additional studies have focused on the design, synthesis, and biological evaluation of new derivatives, highlighting the diverse biological activities these compounds can possess. For instance, some studies have produced compounds with potent inhibitory activities against specific enzymes, showing promise for the treatment of diseases like malaria and cancer (Gangjee et al., 2007).

Future Directions

The title compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin . Therefore, future research could focus on optimizing its synthesis and exploring its potential applications in drug development .

properties

IUPAC Name

6-benzyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-11-9-7-16(6-8-4-2-1-3-5-8)12(18)10(9)14-13(19)15-11/h1-5H,6-7H2,(H2,14,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMDMEXCJKULNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1CC3=CC=CC=C3)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291918
Record name 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one

CAS RN

19068-66-7
Record name 19068-66-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Benzyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.